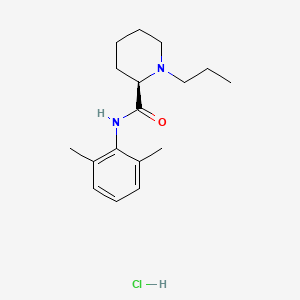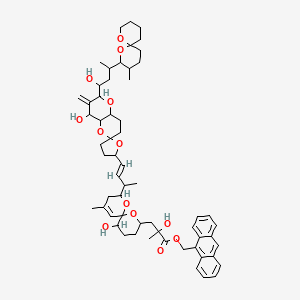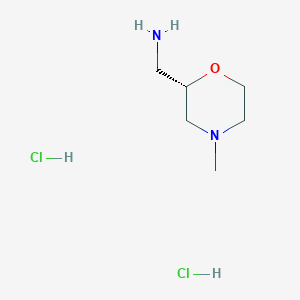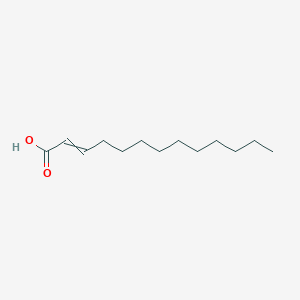
罗哌卡因盐酸盐,(R)-
描述
Ropivacaine is a long-acting amide local anesthetic agent first produced as a pure enantiomer, known for its reversible inhibition of sodium ion influx in nerve fibers. It is characterized by a lesser lipophilicity compared to bupivacaine, resulting in a reduced likelihood of penetrating large myelinated motor fibers, thereby offering a relatively reduced motor blockade. This property makes ropivacaine preferable in scenarios where motor blockade is undesirable. Its reduced lipophilicity is also associated with a decreased potential for central nervous system toxicity and cardiotoxicity, making it a safer alternative in certain clinical scenarios (Kuthiala & Chaudhary, 2011).
Synthesis Analysis
Ropivacaine is synthesized as a pure S-enantiomer, a process that distinguishes it from bupivacaine, which is marketed as a racemic mixture. This stereoselective synthesis aims to take advantage of the cardiac sodium channel stereoselectivity, reducing the cardiotoxic potential inherent in racemic mixtures and enhancing its safety profile. The synthesis process leverages membrane separation techniques to yield the S-monomer exclusively (de Jong, 1995).
Molecular Structure Analysis
Ropivacaine's molecular structure, being an S-enantiomer, is pivotal in its pharmacodynamic properties, contributing to its reduced cardiotoxicity and CNS toxicity compared to bupivacaine. The molecular configuration allows for a greater differential block between sensory and motor neurons, which is clinically beneficial in reducing motor impairment while maintaining adequate analgesia (Schug & Ritchie, 1998).
Chemical Reactions and Properties
Chemically, ropivacaine exhibits a high pKa and relatively low lipid solubility, factors that influence its pharmacokinetics and pharmacodynamics. These properties contribute to its long-acting nature, providing sustained analgesia with a lower risk of systemic toxicity. Its interactions with other local anesthetics and drugs used in surgical settings have been studied, indicating that it can safely be combined with a variety of agents without significant loss of efficacy or increased toxicity (Kharitonov, 2014).
Physical Properties Analysis
Ropivacaine's physical properties, such as its high pKa and low lipid solubility, influence its onset and duration of action. These properties are crucial for its effectiveness as a local anesthetic, providing a rapid onset of action and prolonged analgesic effect, which is particularly advantageous in postoperative pain management and regional anesthesia techniques (Leone et al., 2008).
Chemical Properties Analysis
The chemical properties of ropivacaine, including its stereochemistry, contribute to its pharmacological profile. Its S(-) isomer form is less lipid-soluble than bupivacaine, leading to a lower potency for nerve blockade but also a reduced potential for toxicity. This balance between efficacy and safety makes ropivacaine a preferred local anesthetic in various clinical settings, offering effective analgesia with a better safety margin (Markham & Faulds, 1996).
科学研究应用
大鼠中的长效局部麻醉: 罗哌卡因盐酸盐已与羟丙基壳聚糖热敏水凝胶和透明质酸结合,以创建可注射的缓释系统。该组合在大鼠中表现出延长的局部镇痛作用,与单独使用罗哌卡因盐酸盐相比,细胞毒性降低 (Qiao 等人,2022).
持续输送系统: 已开发多囊泡脂质体制剂用于罗哌卡因盐酸盐的持续输送,与传统疗法相比,该制剂提供受控的释放机制和降低的毒性 (Shen 等人,2011).
临床应用和药理学综述: 罗哌卡因的特点是亲脂性低于布比卡因,从而导致运动阻滞减少和中枢神经系统毒性的可能性降低。它在肝脏中广泛代谢并通过尿液排出,使其成为局部麻醉的合适选择 (Kuthiala & Chaudhary,2011).
代谢消旋化研究: 一项研究检查罗哌卡因是否发生代谢消旋化,结果没有发现该过程的痕迹,表明其在药代动力学和药效学研究中具有稳定性 (Arvidsson 等人,1995).
透皮输送: 已开发出罗哌卡因的新型脂质纳米胶囊用于透皮输送,显示出外部应用和改善药物渗透的潜力 (Zhai 等人,2016).
重复鞘内给药中的神经毒性: 在大鼠中重复鞘内给药罗哌卡因盐酸盐与脊髓细胞凋亡有关,这引发了对长期使用潜在神经毒性的担忧 (Zhang 等人,2020).
与其他药物的相容性: 研究表明,罗哌卡因与各种阿片类药物和肾上腺素能激动剂相容,使其可用于疼痛管理的联合疗法 (Öster Svedberg 等人,2002).
人体中的分布动力学: 在静脉输注后研究了罗哌卡因的药代动力学特征,结果显示其介于美比卡因和布比卡因之间的血浆清除率、高血浆结合率和约 111 分钟的终末消除半衰期 (Lee 等人,1989).
作用机制
Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .
Target of Action
Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Mode of Action
Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .
Pharmacokinetics
Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Result of Action
The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .
Action Environment
Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .
属性
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150174 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112773-90-7 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







